N,N-diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AR-M1000390 is a synthetic organic compound known for its selective agonistic activity on delta opioid receptors. It is a non-peptidic compound, meaning it does not contain peptide bonds, which are common in many biological molecules. AR-M1000390 is derived from SNC-80, another delta opioid receptor agonist.
Preparation Methods
The synthesis of AR-M1000390 involves several steps, starting from basic organic compounds. The key synthetic route includes the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of a piperidine ring, which is a six-membered ring containing one nitrogen atom.
Substitution Reactions: Various substitution reactions are carried out to introduce functional groups such as phenyl and benzamide onto the piperidine ring.
Final Assembly: The final step involves the coupling of the substituted piperidine with other organic molecules to form AR-M1000390.
The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using large reactors and optimizing conditions to maximize yield and purity .
Chemical Reactions Analysis
AR-M1000390 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert AR-M1000390 into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AR-M1000390 has several scientific research applications, including:
Pain Management: Due to its selective agonistic activity on delta opioid receptors, AR-M1000390 is studied for its potential in managing pain without the side effects associated with other opioid receptors.
Neuroscience Research: The compound is used to study the role of delta opioid receptors in the brain and their involvement in various neurological processes.
Pharmacological Studies: AR-M1000390 is used in pharmacological studies to understand the mechanisms of opioid receptor activation and desensitization.
Drug Development: The compound serves as a lead compound for developing new drugs targeting delta opioid receptors for various therapeutic applications
Mechanism of Action
AR-M1000390 exerts its effects by selectively binding to delta opioid receptors in the human body. These receptors are part of the G protein-coupled receptor family and are involved in modulating pain perception and other physiological processes. Upon binding to the delta opioid receptors, AR-M1000390 activates intracellular signaling pathways that lead to the inhibition of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP). This results in decreased neuronal excitability and reduced pain perception .
Comparison with Similar Compounds
AR-M1000390 is unique due to its selective activity on delta opioid receptors and its non-peptidic nature. Similar compounds include:
SNC-80: Another delta opioid receptor agonist from which AR-M1000390 is derived.
ADL5747: A selective delta opioid receptor agonist with similar pharmacological properties.
ADL5859: Another delta opioid receptor agonist used in pain management research.
Compared to these compounds, AR-M1000390 has a lower tendency to induce receptor internalization and desensitization, making it a valuable tool for studying delta opioid receptor function and developing new therapeutic agents .
Biological Activity
N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide, also known as AR-M100390 or ARM390, is a synthetic compound that has garnered attention for its potent biological activity as a delta opioid receptor agonist. This article will explore its biological activity, including binding affinity, selectivity, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
ARM390 is derived from SNC-80, with modifications that enhance its pharmacological properties. The compound features a piperidine ring instead of a piperazine ring, contributing to its unique binding characteristics. The synthesis of ARM390 involves several steps that highlight the complexity of creating compounds with high specificity for opioid receptors.
Biological Activity
Binding Affinity and Selectivity
ARM390 has been evaluated for its binding affinity and selectivity towards opioid receptors. According to research, it exhibits an IC50 value of 0.87 nM for delta opioid receptors, indicating high potency. Its selectivity ratios are particularly noteworthy:
Receptor Type | IC50 (nM) | Selectivity Ratio |
---|---|---|
Delta | 0.87 | - |
Mu | >3800 | Mu/Delta = 4370 |
Kappa | >7500 | Kappa/Delta = 8590 |
These results demonstrate that ARM390 binds with significantly higher affinity to delta receptors compared to mu and kappa receptors, which is crucial for minimizing side effects typically associated with non-selective opioid agonists .
Mechanism of Action
While the precise mechanism of action for ARM390 remains to be fully elucidated, it is believed to operate primarily through delta opioid receptor activation. Unlike some other agonists that may promote receptor internalization leading to tolerance, ARM390 appears to maintain receptor availability over time, suggesting a more favorable profile for chronic pain management .
Case Studies and Research Findings
- Pharmacological Evaluation : A study conducted by Wei et al. (2000) demonstrated that ARM390 effectively reversed mechanical and thermal pain in animal models, showcasing its analgesic properties. The study compared ARM390 with SNC-80 and found that ARM390 maintained efficacy despite prior exposure to other delta agonists, indicating potential advantages in clinical use .
- Stability Studies : Rat liver microsome studies indicated that ARM390 possesses greater metabolic stability than SNC-80, which could enhance its therapeutic potential by prolonging its action in vivo .
- Behavioral Studies : In vivo studies have shown that ARM390 does not induce significant behavioral desensitization compared to other delta agonists. This characteristic might reduce the risk of developing tolerance in patients undergoing long-term treatment .
Potential Applications
Given its high selectivity and potency, ARM390 may have several therapeutic applications:
- Pain Management : Its profile suggests potential use in treating chronic pain conditions where traditional opioids could lead to significant side effects.
- Neurological Disorders : Further research could explore its utility in managing conditions like neuropathic pain or fibromyalgia.
- Research Tool : As a selective delta agonist, ARM390 serves as an important tool for studying the role of delta opioid receptors in various physiological processes.
Properties
Molecular Formula |
C23H28N2O |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[phenyl(piperidin-4-ylidene)methyl]benzamide |
InChI |
InChI=1S/C23H28N2O/c1-3-25(4-2)23(26)21-12-10-19(11-13-21)22(18-8-6-5-7-9-18)20-14-16-24-17-15-20/h5-13,24H,3-4,14-17H2,1-2H3 |
InChI Key |
SMUGAZNLKPFBSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(=C2CCNCC2)C3=CC=CC=C3 |
Synonyms |
AR-M1000390 N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.